Prasterone enanthate

Vue d'ensemble

Description

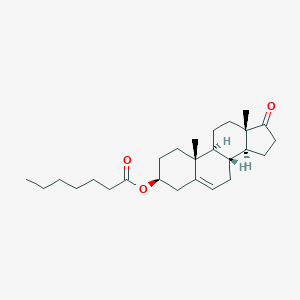

Prasterone enanthate (PE), also known as dehydroepiandrosterone enanthate (DHEA enanthate), is a synthetic esterified derivative of dehydroepiandrosterone (DHEA), a precursor to endogenous sex hormones. Its molecular formula is C₂₆H₄₀O₃, with a molecular weight of 400.60 g/mol . The compound features an enanthate (heptanoate) ester group attached to the 3β-hydroxyl position of DHEA, prolonging its half-life and enabling intramuscular administration . PE is utilized in hormone replacement therapy (HRT), particularly in menopausal women, often combined with estradiol valerate to address estrogen-androgen deficiencies .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'enanthate de prastérone est synthétisé par estérification de la prastérone (déhydroépiandrostérone) avec l'acide énanthique. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. La réaction est réalisée sous reflux pour garantir une conversion complète des réactifs en produit d'ester souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production d'enanthate de prastérone implique des processus d'estérification à grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés et obtenir un produit final de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'enanthate de prastérone subit diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester dans l'enanthate de prastérone peut être hydrolysée en conditions acides ou basiques pour donner de la prastérone et de l'acide énanthique.

Oxydation : L'enanthate de prastérone peut subir des réactions d'oxydation pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits de la prastérone.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés :

Hydrolyse : Prastérone et acide énanthique.

Oxydation : Divers dérivés oxydés de la prastérone.

Réduction : Dérivés réduits de la prastérone.

4. Applications de recherche scientifique

L'enanthate de prastérone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études de chimie des stéroïdes et de réactions d'estérification.

Biologie : Etudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Utilisé dans l'hormonothérapie substitutive pour les femmes ménopausées afin d'atténuer les symptômes tels que les bouffées de chaleur et la sécheresse vaginale.

Industrie : Utilisé dans la production de formulations pharmaceutiques pour l'hormonothérapie.

5. Mécanisme d'action

L'enanthate de prastérone agit comme une prohormone des androgènes et des œstrogènes. Il est métabolisé dans l'organisme en prastérone, qui est ensuite convertie en androgènes et en œstrogènes actifs. Ces hormones se lient à leurs récepteurs respectifs, les récepteurs des androgènes et des œstrogènes, pour exercer leurs effets biologiques. L'enanthate de prastérone a également une activité neurostéroïde, qui influence la fonction cérébrale et l'humeur .

Composés similaires :

Prastérone (Déhydroépiandrostérone) : Le composé parent de l'enanthate de prastérone, utilisé dans diverses applications médicales et de recherche.

Valérate d'estradiol : Un autre hormone estérifiée utilisée dans l'hormonothérapie substitutive.

Enanthate de testostérone : Un androgène estérifié similaire utilisé dans l'hormonothérapie pour les hommes.

Unicité : L'enanthate de prastérone est unique dans son double rôle de prohormone androgène et œstrogène, ce qui le rend particulièrement utile dans l'hormonothérapie substitutive pour les femmes ménopausées. Son action de longue durée et son activité neurostéroïde le distinguent encore des autres composés similaires .

Applications De Recherche Scientifique

Hormone Replacement Therapy

Overview

Prasterone enanthate is primarily utilized in hormone replacement therapy (HRT) for individuals experiencing adrenal insufficiency or age-related hormonal declines. It is often administered in conjunction with estradiol valerate to enhance therapeutic outcomes for menopausal symptoms.

Mechanism of Action

Upon intramuscular injection, this compound is hydrolyzed to release prasterone and enanthic acid. The pharmacokinetics reveal that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days . This dual activity allows prasterone to act on both androgen and estrogen receptors, influencing various physiological processes such as muscle growth, fat distribution, and sexual function.

Clinical Trials and Efficacy

Vaginal Atrophy and Genitourinary Syndrome of Menopause (GSM)

this compound has been studied extensively for its effects on vaginal atrophy associated with menopause. Clinical trials have demonstrated significant improvements in vaginal cell maturation and pH levels among postmenopausal women treated with intravaginal DHEA formulations .

- Key Findings from Clinical Trials:

- In the ERC-238 trial, the prasterone group showed a mean decrease of 41.51% in parabasal cells compared to a decrease of only 11.98% in the placebo group (P < 0.001) .

- Similar results were observed in the ERC-231 trial, where the prasterone group exhibited a 47.40% reduction in parabasal cells versus a mere 1.62% change in the placebo cohort (P < 0.0001) .

These findings suggest that local administration of prasterone effectively reverses symptoms of vaginal atrophy without significant systemic hormonal changes.

Potential Benefits Beyond HRT

Psychotropic Effects

Research indicates that this compound may offer psychotropic benefits, potentially improving mood and well-being among menopausal women . This effect is attributed to its action as a neurosteroid, which can influence mood regulation and cognitive function.

Muscle Mass and Strength

There is ongoing research into the role of this compound in enhancing muscle mass and strength in older adults. Some studies suggest that it may help counteract age-related muscle loss by promoting anabolic effects without the masculinizing side effects typically associated with androgen therapies .

Summary of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Hormone Replacement Therapy | Used in conjunction with estradiol valerate for menopausal symptoms | High |

| Vaginal Atrophy Treatment | Significant improvement in vaginal cell maturation and pH levels | High |

| Psychotropic Benefits | Potential mood enhancement due to neurosteroid properties | Moderate |

| Muscle Mass and Strength Enhancement | Investigated for promoting muscle growth in older adults | Emerging |

Mécanisme D'action

Prasterone enantate acts as a prohormone of androgens and estrogens. It is metabolized in the body to prasterone, which is then converted to active androgens and estrogens. These hormones bind to their respective receptors, the androgen and estrogen receptors, to exert their biological effects. Prasterone enantate also has neurosteroid activity, influencing brain function and mood .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1: Key Structural and Pharmacological Properties

Key Observations :

- Ester Impact : The enanthate ester in all compounds delays hepatic metabolism, enabling weekly to biweekly dosing . PE and TE share identical molecular formulas but differ in their parent hormones (DHEA vs. testosterone), leading to distinct therapeutic effects .

- Bioavailability : PE and TE are formulated with solvents like ethyl oleate to reduce injection pain and improve absorption .

Pharmacoeconomic and Regulatory Considerations

- Cost and Availability: PE is niche and less commercially prevalent than TE, which is widely produced (e.g., UA Pharm’s 200 mg/mL formulation) .

Regulatory Status :

Activité Biologique

Prasterone enanthate, a synthetic derivative of dehydroepiandrosterone (DHEA), is primarily utilized in hormone replacement therapy. Its biological activity is significant due to its conversion into prasterone, which acts as an agonist for both androgen and estrogen receptors. This dual activity influences various physiological processes, including muscle growth, fat distribution, sexual function, and cognitive function.

Pharmacokinetics

Upon intramuscular injection, this compound is hydrolyzed into prasterone and heptanoic acid (enanthic acid). The pharmacokinetics indicate that prasterone levels peak within 1 to 4 days post-injection and return to baseline approximately 18 days later, with an elimination half-life of about 9 days .

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 9 ng/mL (1-4 days post-injection) |

| Elimination Half-Life | ~9 days |

| Time to Baseline Levels | ~18 days |

This compound is metabolized into active androgens and estrogens in various tissues. This conversion allows it to exert effects on:

- Muscle Growth : Enhances protein synthesis and muscle mass.

- Fat Distribution : Influences body fat composition.

- Sexual Function : Improves libido and sexual performance.

- Cognitive Function : Acts as a neurosteroid, potentially improving mood and cognitive abilities .

Clinical Applications

This compound has been extensively studied for its therapeutic effects in various conditions:

Hormone Replacement Therapy

This compound is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or age-related declines in hormone levels. It is often combined with estradiol valerate for enhanced effects in menopausal women .

Case Studies and Clinical Trials

-

Vaginal Atrophy Treatment :

- A phase III clinical trial involving 216 postmenopausal women demonstrated that intravaginal administration of DHEA significantly improved symptoms of vaginal atrophy, including a decrease in vaginal pH and an increase in superficial cells .

- Results showed a 45.9% decrease in parabasal cells and a significant improvement in vaginal health indices.

- Genitourinary Syndrome of Menopause (GSM) :

-

Urinary Tract Infection Prophylaxis :

- A retrospective cohort study suggested that prasterone may reduce the prevalence of urinary tract infections among postmenopausal women, particularly those on aromatase inhibitors .

- The study found a UTI prevalence of 6.58% among prasterone-treated women compared to 12.3% among untreated women (p < 0.0001).

Side Effects

While this compound is generally well-tolerated, potential side effects may include symptoms of masculinization in women, such as increased hair growth and voice changes . Monitoring for these effects is crucial during treatment.

Q & A

Basic Research Questions

Q. How is Prasterone Enanthate chemically identified and quantified in analytical research?

this compound (DHEA enanthate) is identified using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98% purity) and structural confirmation. Key identifiers include its molecular formula (C₂₆H₄₀O₃), CAS number (23983-43-9), and characteristic esterification at the 3β-hydroxyl group with heptanoic acid . Quantification in biological matrices involves extraction protocols followed by LC-MS/MS to differentiate it from endogenous steroids .

Q. What are the primary pharmacological mechanisms of this compound in hormone-responsive tissues?

As a dehydroepiandrosterone (DHEA) derivative, this compound acts as a precursor for downstream androgens and estrogens. It is hydrolyzed to free DHEA, which is converted intracellularly to active metabolites like testosterone and estradiol via steroidogenic enzymes (e.g., 3β-HSD, aromatase). This mechanism underpins its use in menopausal vulvovaginal atrophy, where localized conversion to estrogens improves epithelial cell maturation and reduces parabasal cells .

Q. Which experimental models are standard for studying this compound’s effects on hormone-responsive conditions?

- Clinical trials : Randomized controlled trials (RCTs) in postmenopausal women assess endpoints like vaginal pH, superficial cell proliferation, and parabasal cell reduction (e.g., three RCTs with 696 participants ).

- Preclinical models : Rodent studies utilize hormone-deprived or ovariectomized models to simulate menopause, with histopathological evaluation of vaginal or endometrial tissues .

Advanced Research Questions

Q. How should dose-response studies be designed to optimize this compound’s therapeutic efficacy?

- Methodology : Use a crossover design with escalating doses (e.g., 125–500 mg intramuscular) and measure time-dependent pharmacokinetic/pharmacodynamic (PK/PD) profiles. Key endpoints include serum steroid hormone levels (testosterone, estradiol), tissue-specific biomarkers (e.g., vaginal cytology), and lipid profiles (HDL, LDL) .

- Statistical analysis : Employ mixed-effects models to account for inter-individual variability and identify dose thresholds for efficacy without adverse metabolic effects .

Q. How can researchers reconcile conflicting data on this compound’s metabolic effects (e.g., lipid modulation)?

Conflicting results (e.g., HDL reduction vs. neutral effects) may stem from differences in study populations (age, baseline lipid status), dosing regimens, or co-administered therapies.

- Approach : Conduct stratified analyses by demographic subgroups and control for confounders like diet and concurrent medications. Meta-regression of pooled RCT data can clarify dose-dependent trends .

Q. What molecular techniques are used to elucidate this compound’s intracellular signaling pathways?

- Gene expression : qPCR or RNA-seq to assess steroidogenic enzymes (e.g., CYP17A1, HSD3B1) and hormone receptors (e.g., ERα, AR) in target tissues .

- Protein analysis : Western blotting for IRS-2 (insulin receptor substrate-2) in insulin resistance models, as seen in polycystic ovary syndrome (PCOS) studies .

Q. What methodologies are recommended for assessing long-term safety in preclinical models?

- Chronic toxicity studies : Administer this compound for 6–12 months in rodents, monitoring organ weights (liver, kidneys), hormonal profiles, and histopathology. Include recovery phases to evaluate reversibility of effects .

- Endpoints : Lipid peroxidation markers (MDA), liver enzymes (ALT, AST), and apoptosis markers (caspase-3) .

Q. What are best practices for designing studies on this compound combination therapies (e.g., with progestogens)?

- Example : A double-blind RCT combining oral desogestrel (150–300 µg/day) with this compound (50–100 mg/week) to suppress spermatogenesis. Measure LH/FSH suppression, sperm counts, and lipid changes over 24 weeks .

- Statistical considerations : Use time-series analysis to track synergistic effects and power calculations to address attrition (e.g., 20% dropout rate) .

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENOUDBWKNPAB-BNCSLUSBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946833 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23983-43-9 | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasterone enantate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroepiandrosterone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ENANTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.